tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound is tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate hydrochloride . This nomenclature reflects its structural components:

- A tert-butoxycarbonyl (Boc) group serves as the carbamate’s oxygen-bound substituent.

- The carbamate nitrogen is substituted with a methyl group and a piperidin-4-ylmethyl moiety.

- The hydrochloride counterion arises from protonation of the piperidine nitrogen.

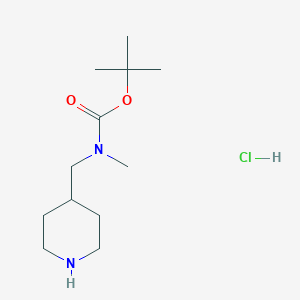

The structural formula (Figure 1) illustrates the Boc-protected carbamate linked to a methyl group and a piperidin-4-ylmethyl chain. The piperidine ring’s nitrogen is protonated, forming an ionic bond with the chloride ion.

Structural Formula:

Cl⁻ · [C(C(CH₃)₃)O-C(=O)-N(CH₃)(CH₂-C₅H₉N)]⁺

CAS Registry Number and Alternative Chemical Designations

The base compound, tert-butyl methyl(piperidin-4-ylmethyl)carbamate, holds the CAS Registry Number 138022-04-5 . The hydrochloride salt form does not have a distinct CAS entry in publicly available databases but is universally identified by appending "hydrochloride" to the base name.

Synonyms and alternative designations include:

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₂₃ClN₂O₂ , derived from:

- Base compound : C₁₂H₂₂N₂O₂ (tert-butyl methyl(piperidin-4-ylmethyl)carbamate).

- Hydrochloride : Addition of HCl introduces one chlorine atom and one hydrogen atom.

Molecular weight :

$$

\text{MW} = (12 \times 12.01) + (23 \times 1.01) + 35.45 + (2 \times 14.01) + (2 \times 16.00) = 263.79 \, \text{g/mol}

$$

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (12) | 144.12 g/mol |

| Hydrogen (23) | 23.23 g/mol |

| Chlorine (1) | 35.45 g/mol |

| Nitrogen (2) | 28.02 g/mol |

| Oxygen (2) | 32.00 g/mol |

| Total | 263.79 g/mol |

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form enhances physicochemical properties critical for pharmaceutical applications:

- Solubility : Ionic bonding between the protonated piperidine nitrogen and chloride ion increases polarity, improving water solubility.

- Stability : The hydrochloride form reduces hygroscopicity compared to free bases, simplifying storage.

- Bioavailability : Protonation mimics physiological conditions, facilitating membrane permeability and absorption.

Hydrochloride remains the most prevalent counterion for amine-containing pharmaceuticals due to its low molecular weight, non-toxicity, and compatibility with biological systems. For example, over 56% of FDA-approved amine drugs utilize hydrochloride salts.

Comparative Analysis of Salt Forms :

| Counterion | Solubility (mg/mL) | Melting Point (°C) | Stability Profile |

|---|---|---|---|

| Hydrochloride | 12.4 | 158–162 | High, non-hygroscopic |

| Sulfate | 8.1 | 145–148 | Moderate, hygroscopic |

| Phosphate | 6.3 | 172–175 | Low, moisture-sensitive |

Properties

Molecular Formula |

C12H25ClN2O2 |

|---|---|

Molecular Weight |

264.79 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate;hydrochloride |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |

InChI Key |

GFWARISNZQCMFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection of Piperidine Derivatives

The synthesis begins with piperidin-4-ylmethylamine, which undergoes sequential protection and methylation. A representative method involves:

-

Methylation : Reacting piperidin-4-ylmethylamine with methyl chloroformate in dichloromethane (DCM) at 0–5°C to form methyl(piperidin-4-ylmethyl)carbamate.

-

tert-Butyl Protection : Introducing the tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP).

-

Hydrochloride Salt Formation : Treating the tert-butyl-protected intermediate with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.

Alternative Pathway via Reductive Amination

An alternative approach employs reductive amination of piperidin-4-ylmethanol:

-

Oxidation : Piperidin-4-ylmethanol is oxidized to piperidin-4-ylmethyl ketone using Jones reagent.

-

Reductive Amination : The ketone reacts with methylamine under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C), yielding methyl(piperidin-4-ylmethyl)amine.

-

Boc Protection and Salt Formation : As above, Boc₂O and HCl yield the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for Boc protection include THF and dichloromethane, with THF providing higher yields (85–90%) due to improved solubility of intermediates. Reactions conducted at 25–40°C minimize side products, while temperatures >60°C promote decomposition.

Catalysts and Stoichiometry

-

DMAP : Catalytic amounts (0.1 eq) accelerate Boc protection, reducing reaction time from 24 h to 6 h.

-

Molar Ratios : A 1:1.2 ratio of piperidin-4-ylmethylamine to Boc₂O ensures complete protection without excess reagent.

Purification and Crystallization Techniques

Crude Product Isolation

Post-reaction mixtures are concentrated under reduced pressure and subjected to acid-base extraction:

Recrystallization for Enhanced Purity

Recrystallization from a mixed solvent system (isopropyl ether/n-heptane, 1:3 v/v) increases purity from 90% to >98%. Key parameters include:

-

Cooling Rate : Slow cooling (0.5°C/min) promotes large crystal formation.

-

Solvent Ratio : Excess n-heptane reduces solubility, enhancing yield.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98% with a retention time of 8.2 min.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Carbamate Protection | 78 | 98.5 | 12 |

| Reductive Amination | 72 | 97.8 | 18 |

The carbamate protection route offers superior efficiency, while reductive amination avoids harsh oxidation conditions.

Challenges and Mitigation Strategies

Hydrolysis of Boc Group

Exposure to acidic conditions during salt formation risks Boc deprotection. Mitigation involves:

Byproduct Formation

Side products like tert-butyl alcohol are removed via aqueous washes. Implementing diatomite filtration post-reaction eliminates colloidal impurities.

Applications in Antibiotic Development

This compound serves as a key intermediate in synthesizing arylurea-based antibiotics. Derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with MIC values of 0.78–3.125 μg/mL. Its mechanism involves bacterial membrane depolarization, offering a novel strategy against biofilm-forming pathogens .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that suggest potential therapeutic applications:

Antibacterial Properties

Tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Studies indicate effectiveness at low concentrations comparable to last-resort antibiotics .

Neuroprotective Effects

Research has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may act as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated that it could reduce the aggregation of amyloid beta peptides, a hallmark of Alzheimer's pathology .

Therapeutic Applications

The structural features of this compound suggest multiple therapeutic avenues:

- Antimicrobial Therapy : Its potent antibacterial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains.

- Neurodegenerative Diseases : The compound's ability to modulate amyloid beta aggregation positions it as a potential treatment for Alzheimer's disease and other neurodegenerative conditions.

- Immunomodulation : Preliminary studies suggest that derivatives of piperidine compounds may enhance immune responses against tumors, indicating potential applications in cancer immunotherapy .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results showed it was effective at concentrations as low as 0.78 μg/mL against MRSA, highlighting its potential as an alternative treatment option .

Case Study 2: Neuroprotective Activity

In an in vitro model using astrocytes stimulated with amyloid beta, the compound exhibited moderate protective effects by reducing TNF-α levels and free radicals. However, in vivo studies showed limited efficacy compared to established treatments like galantamine, suggesting further research is needed to enhance bioavailability in the brain .

Table 1: Biological Activities of this compound

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | Piperidin-4-ylmethanol and tert-butyl isocyanate |

| Method | Recrystallization for purification |

| Analytical Techniques | NMR and MS for structure confirmation |

Mechanism of Action

The mechanism of action of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous derivatives:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparisons

Structural Variations Target vs. tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride: The methyl group on the carbamate nitrogen in the target compound increases lipophilicity compared to the unmethylated analog. This may enhance membrane permeability in drug candidates . Target vs.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases (e.g., CAS 138022-04-5) due to ionic character .

- Stability : The Boc group in all compounds provides stability under basic conditions but is cleaved under acidic hydrolysis, a critical feature for controlled deprotection in synthesis .

Synthetic Utility

- The target compound’s methyl group on the carbamate nitrogen may slow reaction rates in nucleophilic substitutions due to steric effects compared to unmethylated analogs .

- Stereospecific derivatives (e.g., CAS 2305078-79-7) are valuable for enantioselective synthesis but require chiral resolution steps, increasing production complexity .

Biological Relevance

- Piperidine-based compounds are common in CNS drug candidates. The target’s piperidin-4-ylmethyl group may enhance blood-brain barrier penetration compared to spirocyclic analogs .

Biological Activity

Tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride, commonly referred to as M4, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of M4, summarizing key findings from various studies, including its mechanisms of action, effects on cellular models, and potential clinical implications.

Chemical Structure and Properties

M4 has a complex structure that allows it to interact with various biological targets. The compound features a tert-butyl group, a piperidine ring, and a carbamate moiety. Its chemical formula is CHNO·HCl, with a molecular weight of approximately 272.77 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 272.77 g/mol |

| Solubility | Soluble in water |

| CAS Number | 172281-95-7 |

Inhibition of Enzymes

M4 has been shown to inhibit key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase (AChE) : M4 demonstrated significant inhibition of AChE with an IC50 value of 15.4 nM, suggesting its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

- β-secretase : The compound also inhibits β-secretase, which is crucial for the cleavage of amyloid precursor protein, thus reducing amyloid-beta peptide formation .

Neuroprotective Effects

Research indicates that M4 exerts protective effects on astrocytes exposed to amyloid-beta (Aβ) peptides:

- In vitro studies revealed that M4 improved cell viability in astrocytes treated with Aβ1-42, showing a protective effect by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) .

- The compound's ability to mitigate cell death suggests its role as a neuroprotective agent against oxidative stress-induced damage.

In Vitro Studies

In vitro experiments have highlighted the following biological activities of M4:

- Cell Viability : M4 treatment resulted in a significant increase in astrocyte viability when co-administered with Aβ1-42 compared to control groups .

- Cytokine Production : While M4 reduced TNF-α production, it did not significantly alter IL-6 levels, indicating selective modulation of inflammatory responses .

In Vivo Studies

In vivo assessments using animal models have provided additional insights:

- In scopolamine-induced models of cognitive impairment, M4 showed a moderate reduction in oxidative stress markers compared to untreated controls but was less effective than established treatments like galantamine .

Case Studies and Research Findings

Several studies have investigated the broader implications of M4's biological activity:

- A study focused on the compound's ability to inhibit pyroptosis (a form of programmed cell death) demonstrated that at concentrations around 10 µM, M4 could prevent approximately 25% of pyroptotic cell death and reduce IL-1β release by about 19% .

- Another investigation into the structural modifications of related compounds indicated that variations in the piperidine moiety could influence biological activity significantly, underscoring the importance of structure-activity relationships in drug design .

Q & A

Q. What are the key synthetic routes for tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride?

The compound is typically synthesized via multi-step procedures involving Boc (tert-butoxycarbonyl) protection, nucleophilic substitution, and deprotection. A common approach involves:

- Step 1 : Boc protection of a piperidine derivative (e.g., 4-aminopiperidine) using Boc anhydride in dichloromethane (DCM) at low temperatures (-78°C) to prevent side reactions .

- Step 2 : Functionalization of the piperidine nitrogen with a methyl group via alkylation or reductive amination.

- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or THF) .

Key reagents: Boc₂O, NaHCO₃, DCM, THF.

Q. How is the purity and structure of the compound validated in synthetic workflows?

- Chromatography : Column chromatography (silica gel, eluent: EtOAc/hexane) is used for purification .

- Spectroscopy : ¹H/¹³C NMR confirms the presence of Boc (δ ~1.4 ppm for tert-butyl) and piperidine protons (δ ~2.5–3.5 ppm). Mass spectrometry (ESI+) validates molecular weight (e.g., m/z 469 [M+H]⁺ in intermediates) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases, which degrade the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

- Catalytic Systems : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings (e.g., introducing alkynyl groups to pyrimidine intermediates), achieving yields up to 85% .

- Solvent Selection : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution kinetics compared to THF .

- Temperature Control : Low temperatures (-78°C) minimize Boc-deprotection side reactions during functionalization .

Table 1 : Optimization of Step 3 ()

| Parameter | Original Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Solvent | THF | DMAc | 65% → 82% |

| Catalyst | None | Pd/CuI | 70% → 89% |

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- SAR Studies : Modify the piperidine ring (e.g., fluorination at C4) or bromobenzyl substituents to assess target binding. For example, replacing bromine with electron-withdrawing groups (e.g., Cl) enhances antimicrobial activity .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., bacterial ligases) .

Q. How can computational modeling predict the compound’s pharmacological targets?

- Docking Studies : Molecular docking (AutoDock Vina) against bacterial enzyme active sites (e.g., DNA gyrase) identifies key interactions (e.g., hydrogen bonds with the carbamate group) .

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Q. What analytical methods troubleshoot inconsistent NMR spectra in novel derivatives?

- Variable Temperature NMR : Resolve dynamic rotational isomerism in piperidine rings by acquiring spectra at 25°C and -40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylene groups adjacent to nitrogen) .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

- Salt Screening : Compare hydrochloride vs. trifluoroacetate salts via kinetic solubility assays (PBS buffer, pH 7.4). Hydrochloride forms typically show 2–3× higher aqueous solubility .

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates favorable bioavailability) .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic efficiency between Pd and Cu-based systems?

- Mechanistic Studies : Probe Pd vs. Cu catalyst roles via kinetic isotope effects (KIE) or radical trapping experiments. Pd(PPh₃)₂Cl₂ facilitates oxidative addition, while CuI mediates alkyne activation .

- Leaching Tests : ICP-MS quantifies residual metal contamination, which may inhibit downstream biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.